Biochemical Potency Comparison Against Nanomolar Inhibitors (BI-3231 & Inhibitor 32)
HSD17B13-IN-60 demonstrates an IC50 of ≤ 0.1 μM (100 nM) in an estradiol-based assay. This places it in a moderate potency tier, significantly less potent than leading nanomolar inhibitors but more potent than dual-target modulators [1][2][3]. Specifically, it is approximately 40-fold less potent than inhibitor 32 (IC50 = 2.5 nM) and 100-fold less potent than BI-3231 (IC50 = 1 nM) [1][2][3].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | ≤ 0.1 μM (100 nM) |
| Comparator Or Baseline | Inhibitor 32: 2.5 nM; BI-3231: 1 nM |
| Quantified Difference | 40-fold less potent vs Inhibitor 32; 100-fold less potent vs BI-3231 |
| Conditions | Biochemical assay with estradiol as substrate [1][2][3] |
Why This Matters
Users requiring maximal target engagement in biochemical or cellular models may prefer a nanomolar inhibitor; however, moderate potency may be desirable for studying partial inhibition or for applications where extreme potency is not required or could confound results.
- [1] MedChemExpress. HSD17B13-IN-60 product page. Accessed 2026. https://www.medchemexpress.eu/hsd17b13-in-60.html View Source
- [2] Chen, L., et al. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity. J Med Chem. 2025;68(11):11127-11148. doi:10.1021/acs.jmedchem.5c00119. View Source
- [3] MedChemExpress. BI-3231 product page. Accessed 2026. https://www.medchemexpress.cn/bi-3231.html View Source
